![molecular formula C18H16N2O2S B2539113 2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide CAS No. 953178-70-6](/img/structure/B2539113.png)
2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, paper describes the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. This method is solvent-free and efficient, indicating that similar techniques could potentially be applied to the synthesis of "2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide."
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. Paper discusses the X-ray structure characterization of antipyrine derivatives, which are structurally related to benzamides. The study includes Hirshfeld surface analysis and DFT calculations, which are important tools for understanding intermolecular interactions and molecular stability. These methods could be used to analyze the molecular structure of "2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide."
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions that modify their structure and biological properties. While the papers do not specifically discuss the chemical reactions of "2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide," they do provide insights into the reactivity of similar compounds. For example, paper describes the condensation and cyclocondensation reactions of 2-hydroxy benzoic acid derivatives, which could be relevant to the chemical reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their application as drugs. Paper explores the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, which is influenced by their physical properties and non-covalent interactions. These properties are also likely to be important for "2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide" and can be studied using similar approaches.
Scientific Research Applications
Antiviral Applications
One study describes the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. These compounds, including some that are structurally related to 2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide, were found to possess significant antiviral activities against the H5N1 subtype of the influenza A virus, highlighting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Anticancer Applications
Another study focused on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of benzamide derivatives in anticancer therapy (Ravinaik et al., 2021).
Photophysical Properties
Research on the synthesis and photophysical characteristics of ESIPT-inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, including compounds with functional groups similar to 2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide, reveals their potential for applications in fluorescent materials. These compounds showed promising properties for use in optical materials and sensors due to their excited state intra-molecular proton transfer (ESIPT) pathway, leading to dual emission characteristics (Padalkar et al., 2011).
properties
IUPAC Name |
2-methylsulfanyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-23-17-10-6-5-9-15(17)18(21)19-12-14-11-16(22-20-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEGFMMCYFSIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-((5-phenylisoxazol-3-yl)methyl)benzamide |
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